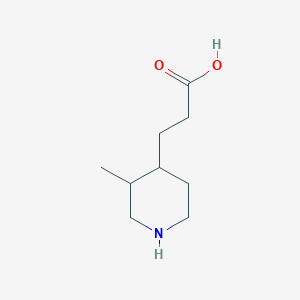

3-(3-Methylpiperidin-4-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

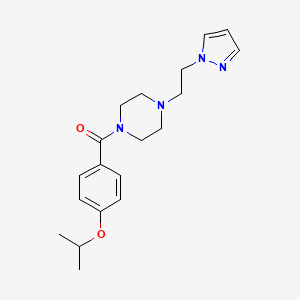

3-(3-Methylpiperidin-4-yl)propanoic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MPAA is a derivative of piperidine and is structurally similar to other compounds that have been shown to have biological activity.

Aplicaciones Científicas De Investigación

Molecular Engineering for Solar Cells

Novel organic sensitizers for solar cell applications have been developed through molecular engineering. These sensitizers, designed with donor, electron-conducting, and anchoring groups, exhibit high efficiency in converting incident photons to current when anchored onto TiO2 films. This research highlights the potential of molecularly engineered compounds in enhancing solar cell performance (Kim et al., 2006).

Fluorescence Derivatization of Amino Acids

Compounds similar to 3-(3-Methylpiperidin-4-yl)propanoic acid have been used in fluorescence derivatization of amino acids, indicating their utility in bioanalytical applications. The derivatization process results in strongly fluorescent amino acid derivatives, useful in biological assays (Frade et al., 2007).

Propionic Acid Recovery

In the context of propionic acid recovery from fermentation broth, research has been conducted on the efficiency of reactive extraction techniques using specific extractants. This work is relevant to the chemical, pharmaceutical, and food industries, where propionic acid plays a crucial role (Keshav et al., 2009).

Hydrogen Bonding and Polymorphism Studies

Studies on amino alcohol salts with quinaldinate have provided insights into hydrogen bonding and polymorphism, contributing to the understanding of molecular interactions and structural diversity. This research underscores the significance of hydrogen bonding in the formation of complex structures (Podjed & Modec, 2022).

Synthesis of Light Stabilizers

Research into the synthesis of novel polymeric hindered amines light stabilizers demonstrates the applicability of 3-(3-Methylpiperidin-4-yl)propanoic acid derivatives in material science, particularly in enhancing the light stability of polymers (Yi, 2008).

Propiedades

IUPAC Name |

3-(3-methylpiperidin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVSWRONJXOQPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylpiperidin-4-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide](/img/structure/B2834308.png)

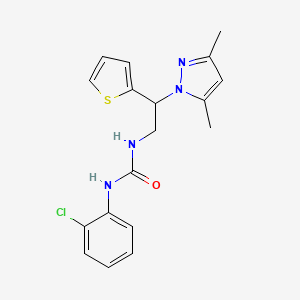

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834316.png)

![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)

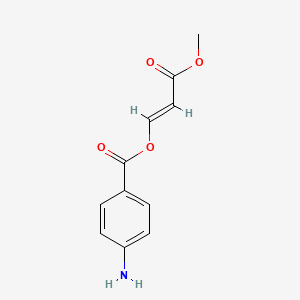

![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2834322.png)

![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)